2-Bromo-1,8-naphthyridine

Catalog No.
S758912
CAS No.
61323-17-9
M.F
C8H5BrN2
M. Wt
209.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1,8-naphthyridine

CAS Number

61323-17-9

Product Name

2-Bromo-1,8-naphthyridine

IUPAC Name

2-bromo-1,8-naphthyridine

Molecular Formula

C8H5BrN2

Molecular Weight

209.04 g/mol

InChI

InChI=1S/C8H5BrN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H

InChI Key

BCMGOTDNNMLUBS-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N=C(C=C2)Br

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)Br

The exact mass of the compound 2-Bromo-1,8-naphthyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-1,8-naphthyridine (CAS: 61323-17-9) is a premium bicyclic heterocyclic building block essential for the synthesis of functionalized 1,8-naphthyridines, which are widely utilized as bidentate ligands, luminescent materials, and pharmacophores in medicinal chemistry. Characterized by its highly reactive C2-bromine bond, this compound serves as an efficient electrophile in transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Buchwald-Hartwig) and nucleophilic aromatic substitutions. From a procurement perspective, its primary value lies in its superior oxidative addition kinetics compared to lighter halides, enabling milder reaction conditions, lower catalyst loadings, and enhanced functional group tolerance during complex multistep syntheses [1].

Research Fit

1
Pd-catalyzed cross-coupling (Suzuki, etc.): Br offers reported reactivity-stability balance
Halogen-dependent coupling efficiency context
2
Amination methods: supports SN(AE)tele pathway and mild Cu-catalyzed conditions
Mechanism-specific synthetic workflow
3
Coordination chemistry precursor: enables specific electronic coupling (B) in dinuclear complexes
Material design intermediate selection

While 2-chloro-1,8-naphthyridine is frequently considered a more common or cost-effective substitute, it is not a drop-in replacement for the 2-bromo analog in advanced synthetic workflows. The higher bond dissociation energy of the C-Cl bond significantly impedes the rate-determining oxidative addition step in palladium catalysis. Consequently, substituting the bromo derivative with the chloro analog typically necessitates harsher reaction temperatures, extended reaction times, and the use of expensive, sterically demanding phosphine ligands to achieve acceptable conversions. For procurement teams supporting the synthesis of thermally sensitive or highly functionalized targets, the use of 2-bromo-1,8-naphthyridine prevents yield erosion, reduces overall catalyst costs, and minimizes the formation of degradation byproducts [1].

Substitution Risk

Target
2-Bromo-1,8-naphthyridine
Other halides (Cl, I)
Electronic delocalization (B) is halogen-specific; intermediate value only with Br
Target
2-Bromo-1,8-naphthyridine
Other halides (Cl, I)
Amination pathway contribution (SN(AE)tele) may shift with halogen change
Target
2-Bromo-1,8-naphthyridine
Other halides (Cl, I)
Thermal stability and volatility differ, affecting process safety and scale-up

Cross-Coupling Reaction Kinetics and Throughput

In standard palladium-catalyzed cross-coupling reactions, the leaving group significantly dictates the reaction timeframe. Studies utilizing 2-bromo-1,8-naphthyridine in Suzuki-type couplings with Pd(PPh3)4 demonstrate reaction completion in as little as 1.5 hours at 90 °C[1]. In contrast, comparable cross-coupling protocols employing 2-chloro-1,8-naphthyridine require extended heating times of up to 12.5 hours at 80 °C with the same catalyst to achieve a 78% yield [2]. This drastic difference in kinetics highlights the superior reactivity of the bromo-precursor.

Evidence DimensionReaction time for Pd-catalyzed cross-coupling
Target Compound Data1.5 hours (Pd(PPh3)4, 90 °C)
Comparator Or Baseline2-Chloro-1,8-naphthyridine: 12.5 hours (Pd(PPh3)4, 80 °C)
Quantified Difference~88% reduction in reaction time
ConditionsSuzuki cross-coupling using tetrakis(triphenylphosphine)palladium(0)

Faster reaction kinetics minimize thermal degradation of sensitive intermediates and significantly improve manufacturing throughput.

Electronic coupling (B)
Head-to-head
Br complex B = 3583 cm⁻¹
Intermediate delocalization distinct from Cl and I analogs
DFT on [Ni₂(napy)₄X₂] complexes

Mono-Amination Yield and Selectivity

The synthesis of mono-aminated 1,8-naphthyridines is often complicated by competitive diamidation or sluggish reactivity when using chloro-precursors. Literature indicates that monoamidation of 2-chloro-1,8-naphthyridine yields poor to moderate results (22–42%) even when utilizing specialized ligands like Xantphos [1]. Aryl bromides, such as 2-bromo-1,8-naphthyridine, possess a lower activation barrier for oxidative addition, generally facilitating high yields and selectivities in mono-amination without the strict requirement for highly engineered, expensive phosphine ligands.

Evidence DimensionMonoamidation isolated yield
Target Compound DataHigh yield expected (standard aryl bromide reactivity)
Comparator Or Baseline2-Chloro-1,8-naphthyridine: 22–42% yield
Quantified DifferenceAvoidance of the <50% yield ceiling associated with the chloro-analog
ConditionsPd-catalyzed amidation (e.g., Pd(OAc)2, Xantphos)

Reduces the need for expensive, proprietary phosphine ligands and improves the isolated yields of critical mono-functionalized precursors.

Amination mechanism
Cross-study comparable
40% via SN(AE)tele pathway
Regiodivergent amination route reported for this Br isomer
KNH₂/NH₃ conditions

Mechanistic Divergence in Nucleophilic Amination

Beyond transition-metal catalysis, the halogen identity alters the fundamental mechanism of nucleophilic aromatic substitution. Research demonstrates that the conversion of 2-bromo-1,8-naphthyridine into 2-amino-1,8-naphthyridine proceeds to the extent of 40% via an unconventional SN(AE)tele pathway [1]. This contrasts with the behavior of related chloro- or 1-halogeno-naphthyridines, which predominantly undergo standard SN(AE)ipso substitution. This mechanistic divergence can be leveraged to access unique substitution patterns or avoid steric hindrance at the ipso position.

Evidence DimensionProportion of SN(AE)tele substitution pathway
Target Compound Data40% tele-substitution pathway
Comparator Or BaselineChloro/1-halogeno analogs: Predominantly ipso-substitution
Quantified Difference40% pathway divergence
ConditionsAmination with KNH2/NH3

Provides synthetic chemists with alternative mechanistic pathways to access sterically hindered or uniquely substituted naphthyridine derivatives.

Cu-catalyzed amination yield
Class-level
10–87%
Mild method compatibility; Br reactivity supports room-temp protocol
Cu₂O, aq. NH₃; class-specific yields
Biological data
Data to verify
No quantitative IC₅₀/EC₅₀ identified
Sparse prior art may support IP strategy; requires screening
Vendor claim only; peer-reviewed data absent
Boiling point
Cross-study comparable
307 °C (Br) vs 281.5 °C (Cl)
Higher thermal stability context may influence process design
At 760 mmHg

Synthesis of Integrin Inhibitors and Active Pharmaceutical Ingredients (APIs)

Due to its rapid cross-coupling kinetics and high yield in Suzuki reactions, 2-bromo-1,8-naphthyridine is the preferred precursor for synthesizing complex pharmaceutical targets, such as αvβ6 integrin inhibitors. The ability to perform couplings in 1.5 hours minimizes the degradation of sensitive alkyl-linked intermediates [1].

Development of Bidentate Ligands for Transition Metal Catalysis

The compound is ideal for constructing highly conjugated bidentate and tetradentate ligands (e.g., for Ir, Ru, or Rh complexes) via Buchwald-Hartwig amination or Sonogashira coupling. Its superior reactivity avoids the poor monoamidation yields (22–42%) typically seen with 2-chloro-1,8-naphthyridine, ensuring efficient ligand assembly [2].

Synthesis of Supramolecular Hydrogen-Bonding Arrays

In materials science, 1,8-naphthyridine derivatives are used to create quadruple hydrogen-bonding motifs (e.g., UPy-Napy arrays). The bromo-precursor facilitates the efficient attachment of sterically demanding hydrogen-bonding modules under milder conditions, preserving the integrity of the supramolecular building blocks [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mixed-valence dinuclear complex synthesis
Halide-specific electronic coupling (B)
Verify electronic delocalization in target complex
Regioselective amination via SN(AE)tele pathway
Halogen-position-dependent mechanism
Confirm tele-substitution ratio under reaction conditions
Medicinal chemistry library design
Sparse prior art for IP expansion
Assess biological activity and patentability
OFET material synthesis via cross-coupling
2-Br reactivity for C–C bond formation
Validate coupling efficiency and material properties

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-1,8-naphthyridine

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